
4-Bromo-1,7-naphthyridine
描述
4-Bromo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 4-position of the naphthyridine ring enhances its reactivity and potential for various chemical transformations.
作用机制
Target of Action
4-Bromo-1,7-naphthyridine is a derivative of naphthyridine, a class of compounds that have shown a wide range of biological activities . Naphthyridines are known to interact with various targets, including cancer cells, HIV, and microbial agents . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms, such as binding to proteins or dna, inhibiting enzymes, or disrupting cellular processes . The bromine atom in this compound could potentially enhance these interactions due to its electronegativity and size.
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways, depending on their specific targets . For instance, naphthyridines with anticancer activity may disrupt cell division or DNA replication, while those with antimicrobial activity may inhibit essential enzymes in the microbial cells .
Result of Action
Given the known activities of naphthyridines, it is plausible that this compound could have effects such as inhibiting cell growth, disrupting dna replication, or killing microbial cells .
生化分析
Biochemical Properties
It is known that this compound can participate in various chemical reactions, contributing to its potential role in biochemical processes . The exact enzymes, proteins, and other biomolecules that 4-Bromo-1,7-naphthyridine interacts with are yet to be identified.
Cellular Effects
Preliminary studies suggest that derivatives of naphthyridines, the class of compounds to which this compound belongs, may exhibit diverse biological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method includes the reaction of 1,7-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or microwave-assisted synthesis. These methods can enhance reaction rates, yields, and overall efficiency while minimizing environmental impact.
化学反应分析
Types of Reactions: 4-Bromo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridines, while coupling reactions can produce biaryl or heteroaryl derivatives.
科学研究应用
4-Bromo-1,7-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer, antiviral, and antibacterial agents.
Chemical Biology: The compound is used in the design and synthesis of molecular probes and sensors for biological studies.
Material Science: It is employed in the development of organic electronic materials, such as light-emitting diodes and solar cells.
Agriculture: The compound can be used in the synthesis of agrochemicals for pest control and crop protection.
相似化合物的比较
1,7-Naphthyridine: The parent compound without the bromine atom.
4-Chloro-1,7-naphthyridine: A similar compound with a chlorine atom instead of bromine.
1,8-Naphthyridine: An isomer with nitrogen atoms at different positions.
Comparison: 4-Bromo-1,7-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. Compared to 1,7-naphthyridine, the brominated derivative can participate in a wider range of substitution and coupling reactions. The presence of bromine also influences the compound’s biological activity and binding affinity for molecular targets, making it a valuable scaffold in medicinal chemistry.
属性
IUPAC Name |
4-bromo-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQRCZCGKBKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58680-40-3 | |
| Record name | 4-bromo-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



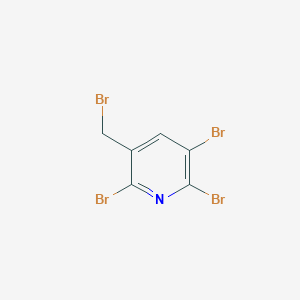

![7,8-Dihydropyrano[4,3-b]pyridin-5-one](/img/structure/B3273358.png)


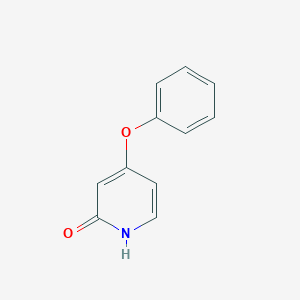
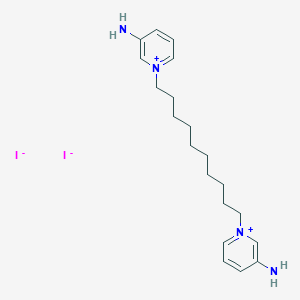
![N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B3273400.png)
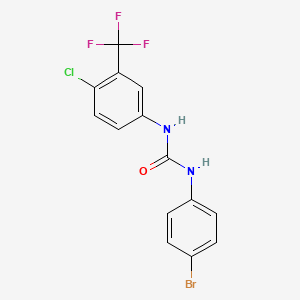
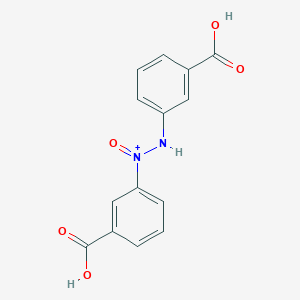
![1-(3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B3273415.png)


